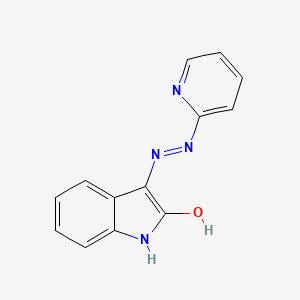![molecular formula C15H25NO B5157268 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinol](/img/structure/B5157268.png)
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as IPCA-21 and has been studied extensively for its unique properties and potential benefits. In
Mecanismo De Acción
The mechanism of action of IPCA-21 is not yet fully understood. However, studies have shown that the compound interacts with specific receptors in the brain, including dopamine and serotonin receptors. This interaction leads to an increase in the levels of these neurotransmitters, which may explain the potential benefits of IPCA-21 in treating various neurological disorders.
Biochemical and Physiological Effects
Studies have shown that IPCA-21 has various biochemical and physiological effects. The compound has been shown to increase the levels of dopamine and serotonin in the brain, which may explain its potential benefits in treating neurological disorders. IPCA-21 has also been shown to have antioxidant properties, which may protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of IPCA-21 is its potential applications in various fields, including medicinal chemistry and pharmacology. The compound has been shown to have unique properties that make it a promising candidate for drug development. However, the synthesis method of IPCA-21 is challenging, and the compound is relatively expensive, which may limit its use in lab experiments.
Direcciones Futuras
There are several future directions for research on IPCA-21. Researchers are exploring new ways to improve the synthesis method of the compound to make it more accessible and cost-effective. Additionally, studies are being conducted to understand the mechanism of action of IPCA-21 fully. Researchers are also exploring the potential use of IPCA-21 in treating other diseases, such as depression and anxiety.
Conclusion
In conclusion, IPCA-21 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been studied extensively for its unique properties and potential benefits. While the synthesis method of IPCA-21 is challenging, researchers are continuously exploring new ways to improve the process. There are several future directions for research on IPCA-21, and researchers are optimistic about the potential applications of this compound in treating various diseases.
Métodos De Síntesis
The synthesis of IPCA-21 is a complex process that involves several steps. The first step is the preparation of 4-isopropenyl-1-cyclohexene, which is then reacted with formaldehyde and piperidine to form IPCA-21. The final product is then purified using various techniques to obtain a pure form of the compound. The synthesis method of IPCA-21 is challenging, and researchers are continuously exploring new ways to improve the process.
Aplicaciones Científicas De Investigación
IPCA-21 has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neurology. Researchers have explored the use of IPCA-21 in treating various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. The compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
1-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12(2)14-7-5-13(6-8-14)10-16-9-3-4-15(17)11-16/h5,14-15,17H,1,3-4,6-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPXODBODZAIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5157202.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B5157214.png)
![3-(diphenylmethyl)-5-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5157215.png)
![1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5157217.png)
![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate](/img/structure/B5157222.png)

![N-{2-[(allylamino)carbonyl]phenyl}-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5157232.png)
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5157238.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5157245.png)
![3-hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B5157256.png)